Cas no 2227720-58-1 ((2S)-4-(1-ethyl-1H-pyrazol-3-yl)butan-2-ol)

(2S)-4-(1-ethyl-1H-pyrazol-3-yl)butan-2-ol Chemical and Physical Properties
Names and Identifiers
-
- (2S)-4-(1-ethyl-1H-pyrazol-3-yl)butan-2-ol
- 2227720-58-1
- EN300-1749302
-
- Inchi: 1S/C9H16N2O/c1-3-11-7-6-9(10-11)5-4-8(2)12/h6-8,12H,3-5H2,1-2H3/t8-/m0/s1
- InChI Key: MXHAVWPVXSORTP-QMMMGPOBSA-N
- SMILES: O[C@@H](C)CCC1C=CN(CC)N=1
Computed Properties
- Exact Mass: 168.126263138g/mol
- Monoisotopic Mass: 168.126263138g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 38Ų
(2S)-4-(1-ethyl-1H-pyrazol-3-yl)butan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1749302-0.05g |
(2S)-4-(1-ethyl-1H-pyrazol-3-yl)butan-2-ol |
2227720-58-1 | 0.05g |
$1549.0 | 2023-09-20 | ||
Enamine | EN300-1749302-5g |
(2S)-4-(1-ethyl-1H-pyrazol-3-yl)butan-2-ol |
2227720-58-1 | 5g |
$5345.0 | 2023-09-20 | ||
Enamine | EN300-1749302-10g |
(2S)-4-(1-ethyl-1H-pyrazol-3-yl)butan-2-ol |
2227720-58-1 | 10g |
$7927.0 | 2023-09-20 | ||
Enamine | EN300-1749302-0.25g |
(2S)-4-(1-ethyl-1H-pyrazol-3-yl)butan-2-ol |
2227720-58-1 | 0.25g |
$1696.0 | 2023-09-20 | ||
Enamine | EN300-1749302-5.0g |
(2S)-4-(1-ethyl-1H-pyrazol-3-yl)butan-2-ol |
2227720-58-1 | 5g |
$5345.0 | 2023-06-03 | ||
Enamine | EN300-1749302-1.0g |
(2S)-4-(1-ethyl-1H-pyrazol-3-yl)butan-2-ol |
2227720-58-1 | 1g |
$1844.0 | 2023-06-03 | ||
Enamine | EN300-1749302-0.1g |
(2S)-4-(1-ethyl-1H-pyrazol-3-yl)butan-2-ol |
2227720-58-1 | 0.1g |
$1623.0 | 2023-09-20 | ||
Enamine | EN300-1749302-2.5g |
(2S)-4-(1-ethyl-1H-pyrazol-3-yl)butan-2-ol |
2227720-58-1 | 2.5g |
$3611.0 | 2023-09-20 | ||
Enamine | EN300-1749302-1g |
(2S)-4-(1-ethyl-1H-pyrazol-3-yl)butan-2-ol |
2227720-58-1 | 1g |
$1844.0 | 2023-09-20 | ||
Enamine | EN300-1749302-0.5g |
(2S)-4-(1-ethyl-1H-pyrazol-3-yl)butan-2-ol |
2227720-58-1 | 0.5g |
$1770.0 | 2023-09-20 |
(2S)-4-(1-ethyl-1H-pyrazol-3-yl)butan-2-ol Related Literature
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
-
Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
Additional information on (2S)-4-(1-ethyl-1H-pyrazol-3-yl)butan-2-ol
Compound Introduction: (2S)-4-(1-ethyl-1H-pyrazol-3-yl)butan-2-ol (CAS No. 2227720-58-1)
Chemical entities with unique structural and functional properties continue to drive advancements in pharmaceutical research and development. One such compound, (2S)-4-(1-ethyl-1H-pyrazol-3-yl)butan-2-ol, identified by its CAS number CAS No. 2227720-58-1, has garnered significant attention due to its potential applications in medicinal chemistry. This introduction delves into the compound's chemical characteristics, synthetic pathways, and its emerging role in therapeutic research.
The molecular structure of (2S)-4-(1-ethyl-1H-pyrazol-3-yl)butan-2-ol features a chiral center at the (2S) position, which is a critical factor in determining its biological activity. The presence of a pyrazole ring substituted with an ethyl group at the 1-position and an alcohol functional group at the 4-position contributes to its unique pharmacophoric properties. Such structural motifs are often explored in the design of novel bioactive molecules due to their ability to interact with biological targets in a specific manner.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors for various therapeutic targets. The pyrazole scaffold, known for its versatility and biological relevance, has been extensively studied for its potential in drug discovery. The compound (2S)-4-(1-ethyl-1H-pyrazol-3-yl)butan-2-ol represents an intriguing example of how modifications to this scaffold can lead to novel compounds with enhanced biological activity. Specifically, the introduction of an alcohol group at the 4-position and an ethyl-substituted pyrazole ring at the 1-position may confer specific interactions with target proteins or enzymes.
Synthetic methodologies play a pivotal role in the accessibility and scalability of pharmaceutical compounds. The synthesis of (2S)-4-(1-ethyl-1H-pyrazol-3-yl)butan-2-ol involves multi-step organic transformations, including chiral resolution or synthesis to ensure the (2S) configuration. Advances in synthetic chemistry have enabled more efficient and environmentally friendly routes to complex molecules, which is crucial for both academic research and industrial applications. The development of catalytic processes and asymmetric synthesis techniques has significantly improved the yield and purity of such chiral compounds.
The biological activity of (2S)-4-(1H-pyrazolyl)butanediols has been a subject of intense investigation. Preclinical studies have suggested that derivatives of this class may exhibit inhibitory effects on various enzymes involved in inflammatory pathways. For instance, modifications to the pyrazole ring have been shown to enhance binding affinity to target proteins, leading to potential therapeutic benefits. The alcohol moiety at the 4-position may also contribute to hydrogen bonding interactions, further stabilizing enzyme-substrate complexes.
One of the most promising areas of research involving (2S)-4-(1H-pyrazolyl)butanediols is their potential application in treating inflammatory and autoimmune diseases. Recent studies have highlighted the role of pyrazole derivatives in modulating inflammatory cytokine production and inhibiting key signaling pathways involved in inflammation. The chiral nature of these compounds allows for precise tuning of their pharmacological properties, which is essential for developing drugs with high efficacy and minimal side effects.
The pharmacokinetic profile of (2S)-4-(1ethylpyrazol3yl)butan2ol is another critical aspect that influences its therapeutic potential. Absorption, distribution, metabolism, and excretion (ADME) studies are essential for evaluating how the compound behaves within the body. Factors such as solubility, stability, and metabolic clearance rates determine its bioavailability and duration of action. Optimizing these parameters is crucial for translating preclinical findings into effective clinical treatments.
In conclusion, (2S)-4-(1ethylpyrazol3yl)butan2ol represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features, combined with recent advancements in synthetic chemistry and drug discovery methodologies, position it as a valuable candidate for further exploration. As our understanding of biological targets continues to evolve, compounds like this are likely to play a crucial role in developing novel therapeutics for various diseases.
2227720-58-1 ((2S)-4-(1-ethyl-1H-pyrazol-3-yl)butan-2-ol) Related Products
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)
- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)
- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)
- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)




